3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid
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Overview
Description
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is an organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid typically involves the condensation of thiophene-2-sulfonamide with a suitable hydroxybutanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(thiophene-2-sulfonamido)butanoic acid.
Reduction: Formation of 3-hydroxy-2-(thiophene-2-sulfinamido)butanoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-(thiophene-2-sulfinamido)butanoic acid
- 3-hydroxy-2-(thiophene-2-sulfenamido)butanoic acid
- 3-oxo-2-(thiophene-2-sulfonamido)butanoic acid
Uniqueness
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-(thiophen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-5(10)7(8(11)12)9-16(13,14)6-3-2-4-15-6/h2-5,7,9-10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFVCXWXPSUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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